N-(2-chloro-4-methylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
N-(2-chloro-4-methylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a thieno[3,2-d]pyrimidinone derivative featuring a sulfanylacetamide side chain. Its core structure includes a thienopyrimidinone scaffold substituted at the 3-position with a 2-fluorophenyl group and at the 2-position with a sulfanyl-linked acetamide moiety bearing a 2-chloro-4-methylphenyl substituent (estimated molecular weight ~470 g/mol). This compound is structurally designed to leverage the electronic effects of fluorine and chlorine atoms, which may enhance binding affinity and metabolic stability in pharmacological contexts .
Properties
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-[3-(2-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClFN3O2S2/c1-12-6-7-15(13(22)10-12)24-18(27)11-30-21-25-16-8-9-29-19(16)20(28)26(21)17-5-3-2-4-14(17)23/h2-10H,11H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOPCZLUWTMFPII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4F)SC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClFN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chloro-4-methylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article compiles extensive research findings related to its biological activity, including data tables, case studies, and detailed analyses.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 473.98 g/mol. The structure features a thieno[3,2-d]pyrimidine core, which is known for its diverse pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds structurally related to thieno[3,2-d]pyrimidines. For instance, derivatives have demonstrated significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HCT-116 (Colon) | 6.2 |
| Compound B | T47D (Breast) | 27.3 |
| Compound C | MCF-7 (Breast) | 43.4 |
These findings suggest that the thieno[3,2-d]pyrimidine scaffold may enhance the cytotoxicity against tumor cells, potentially through mechanisms involving apoptosis induction and cell cycle arrest .
Antibacterial Activity
The antibacterial properties of related compounds have also been investigated. For example, thiazole and thiazolidine derivatives have shown promising results against Gram-positive and Gram-negative bacteria:
| Compound | Bacteria Tested | Inhibition Zone (mm) |
|---|---|---|
| Compound D | E. coli | 15 |
| Compound E | S. aureus | 20 |
Such studies indicate that modifications in the chemical structure can lead to enhanced antibacterial efficacy .
The proposed mechanisms for the biological activities of these compounds include:
- Enzyme Inhibition : Some derivatives have been shown to inhibit key enzymes involved in cancer progression and bacterial metabolism.
- Reactive Oxygen Species (ROS) Generation : The ability to induce oxidative stress in cancer cells has been linked to their cytotoxic effects.
- Apoptosis Induction : Activation of apoptotic pathways has been observed in treated cancer cells.
Case Studies
- Study on Anticancer Activity : A recent study evaluated the effects of this compound on MCF-7 breast cancer cells, revealing an IC50 value of 43.4 μM. The study concluded that the compound significantly inhibited cell proliferation and induced apoptosis through caspase activation .
- Antibacterial Evaluation : Another investigation focused on the antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited a notable inhibition zone of 20 mm, indicating strong antibacterial properties .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The target compound shares structural motifs with several analogues, differing primarily in substituents on the thienopyrimidinone core and the acetamide side chain. Key comparisons include:
Table 1: Structural and Electronic Comparison of Thienopyrimidinone Derivatives
Key Observations:
- Fluorine vs. Chlorine : The 2-fluorophenyl group in the target compound provides moderate electronegativity, whereas 4-chlorophenyl () offers greater steric hindrance and lipophilicity. Fluorine’s smaller size may allow tighter binding in enzyme active sites .
- Acetamide Side Chain: The 2-chloro-4-methylphenyl group in the target compound balances hydrophobicity and steric effects.
- Core Modifications: ’s compound incorporates a 7-(4-methylphenyl) group on the thienopyrimidinone core, likely enhancing planar stacking interactions in crystalline or receptor environments .
Crystallography :
- highlights that substituents influence dihedral angles between aromatic rings. For example, a 4-chlorophenyl/3,4-difluorophenyl derivative exhibits a dihedral angle of 65.2°, impacting molecular packing and hydrogen bonding (N–H⋯O interactions) . The target’s 2-fluorophenyl group may reduce this angle, altering crystal stability and solubility.
Pharmacological Implications
- Molecular Weight : The target’s molecular weight (~470 g/mol) aligns with ’s compound (470.002 g/mol), suggesting comparable bioavailability profiles. Higher weights (>500 g/mol) often reduce permeability but improve target specificity .
- Electronic Effects : Fluorine’s electronegativity may enhance hydrogen bonding with biological targets, while chlorine and methyl groups improve membrane penetration. ’s dichlorophenyl analogue (m/z 344.21) demonstrates that smaller substituents reduce molecular weight but may compromise stability .
Q & A
Q. What synthetic routes are commonly employed for preparing thieno[3,2-d]pyrimidinone derivatives like this compound?
The synthesis typically involves cyclocondensation of thiourea derivatives with α,β-unsaturated ketones or via multi-step functionalization of the thienopyrimidine core. For example, in analogous compounds, hydrazine hydrate reflux in butanol is used to introduce amino groups at the 3-position of the thieno[3,2-d]pyrimidine scaffold, followed by coupling with sulfonamide or acetamide moieties . Key steps include optimizing reaction time (5–7 hours) and solvent selection (e.g., dichloromethane/ethyl acetate for crystallization) to achieve yields >75% . NMR (e.g., δ 10.10 ppm for NHCO) and mass spectrometry (e.g., [M+H]+ at m/z 344.21) are critical for verifying intermediates .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- 1H NMR : Identifies proton environments (e.g., aromatic protons at δ 7.28–7.82 ppm, NHCO at δ 10.10 ppm) and confirms regiochemistry .
- X-ray crystallography : Resolves bond lengths (e.g., C–S bond at ~1.75 Å) and dihedral angles between aromatic rings (e.g., 42.25°–67.84°), crucial for confirming molecular conformation .
- Mass spectrometry : Validates molecular weight (e.g., m/z 591.68 for derivatives) and fragmentation patterns .
Q. How is the purity of the compound assessed during synthesis?
Purity (>95%) is confirmed via HPLC (C18 columns, acetonitrile/water mobile phase) and elemental analysis (e.g., C: 45.29% vs. calculated 45.36%) . Recrystallization from dioxane or ethyl acetate/dichloromethane mixtures minimizes impurities .
Advanced Research Questions
Q. What strategies address contradictions in crystallographic data for structurally similar compounds?
Discrepancies in dihedral angles (e.g., 42.25° vs. 67.84° between aromatic rings) may arise from intermolecular interactions (e.g., N–H⋯O hydrogen bonding) or packing effects . To resolve these:
- Use high-resolution data (e.g., synchrotron radiation) and refine structures with SHELXL2016, which accounts for anisotropic displacement parameters .
- Compare multiple datasets from the Cambridge Structural Database (CSD) to identify trends in conformational flexibility .
Q. How can structure-activity relationships (SAR) be explored for antitumor activity?
- Substituent variation : Modify the 2-fluorophenyl or 4-methylphenyl groups to assess steric/electronic effects on bioactivity. For example, replacing chlorine with sulfonamide groups enhances elastase inhibition .
- Biological assays : Test derivatives against cancer cell lines (e.g., MCF-7) using MTT assays, and correlate IC50 values with computational docking (e.g., binding to tyrosine kinase domains) .
- Metabolic stability : Introduce electron-withdrawing groups (e.g., trifluoromethoxy) to improve pharmacokinetics .
Q. What experimental design principles optimize reaction conditions for scale-up?
- DoE (Design of Experiments) : Vary parameters (temperature, solvent ratio, catalyst loading) to identify critical factors. For example, a central composite design can optimize hydrazine reflux time and solvent polarity .
- Flow chemistry : Continuous-flow systems improve reproducibility for oxidation or coupling steps, reducing side reactions .
- In-line analytics : Use FTIR or Raman spectroscopy to monitor reaction progress and automate quenching .
Q. How are computational methods used to resolve conflicting bioactivity data?
- MD simulations : Analyze ligand-protein binding stability (e.g., with AMBER or GROMACS) to explain discrepancies between in vitro and in vivo results .
- QSAR models : Train models on datasets of IC50 values and molecular descriptors (e.g., logP, polar surface area) to prioritize synthetic targets .
Methodological Notes
- Crystallography : Refine structures using SHELXL2016 with TWIN/BASF commands for twinned data, and validate with PLATON’s ADDSYM to detect missed symmetry .
- Synthetic optimization : Use APS (ammonium persulfate) as a radical initiator for thiol-ene reactions to functionalize the thienopyrimidine core .
- Data validation : Cross-check NMR assignments with 2D experiments (COSY, HSQC) to avoid misassignment of overlapping signals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
